1-[2-Methoxy-5-[[(3-propan-2-yl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol
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Overview
Description
1-[2-Methoxy-5-[[(3-propan-2-yl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperidine ring, an oxazole ring, and a methoxy group, making it a valuable molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-5-[[(3-propan-2-yl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol typically involves multiple steps, including the formation of the oxazole ring, the introduction of the methoxy group, and the coupling of the piperidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-quality compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methoxy-5-[[(3-propan-2-yl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
1-[2-Methoxy-5-[[(3-propan-2-yl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-5-[[(3-propan-2-yl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-propanol: A simpler compound with similar functional groups but lacking the complex ring structures.
Propylene glycol methyl ether: Another glycol ether with industrial applications as a solvent and antifreeze.
Imidazole derivatives: Compounds with similar heterocyclic structures used in various chemical and biological studies.
Uniqueness
1-[2-Methoxy-5-[[(3-propan-2-yl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol stands out due to its combination of functional groups and ring structures, providing unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler or less functionalized molecules.
Properties
IUPAC Name |
1-[2-methoxy-5-[[(3-propan-2-yl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O4/c1-17(2)21-12-20(30-25-21)14-24-13-18-7-8-22(28-3)23(11-18)29-16-19(27)15-26-9-5-4-6-10-26/h7-8,11-12,17,19,24,27H,4-6,9-10,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNCTTPZHGSGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNCC2=CC(=C(C=C2)OC)OCC(CN3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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